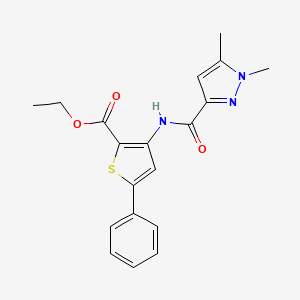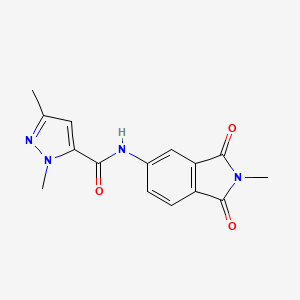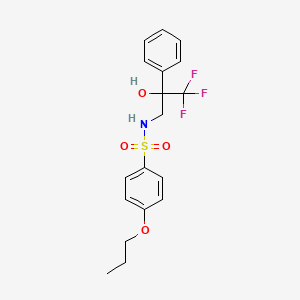![molecular formula C19H22FNO4 B6501812 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide CAS No. 1396884-25-5](/img/structure/B6501812.png)
2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide (2-FPN-HMPMA) is a drug that has been studied for its potential therapeutic applications. It is a synthetic compound with a structure consisting of a fluorophenoxy group, a hydroxy group, a methoxyphenyl group, and a methylpropyl group, linked together by an acetamide moiety. This compound has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation.
科学研究应用
2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide has been studied for its potential therapeutic applications in the treatment of various diseases. In particular, it has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and inflammation. In animal models, 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, it has been shown to induce apoptosis in cancer cells, and to reduce the expression of pro-inflammatory cytokines.
作用机制
The exact mechanism of action of 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide is not yet fully understood. However, it is believed that the compound acts through multiple pathways, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory cytokines, and its inhibition has been shown to reduce inflammation. Additionally, 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, induce apoptosis in cancer cells, and reduce the expression of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the activity of the enzymes COX-2 and PI3K, which are involved in the regulation of cell growth and survival.
实验室实验的优点和局限性
The use of 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide in laboratory experiments has several advantages. First, it is a synthetic compound, which means that it is easy to obtain and is not subject to the same restrictions as natural compounds. Second, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various diseases. However, there are some limitations to its use in laboratory experiments. For example, it is not yet fully understood how the compound works, and the effects of long-term exposure to it are not yet known.
未来方向
The potential therapeutic applications of 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide are still being explored. Future research should focus on further elucidating the mechanisms of action of this compound, as well as its long-term effects. Additionally, further studies should be conducted to investigate the potential use of this compound in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation. Finally, further research should also focus on optimizing the synthesis of this compound to reduce costs and improve its efficiency.
合成方法
2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-fluorophenoxyacetic acid with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl amine. This reaction produces 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide as the main product, along with other minor byproducts. The reaction can be carried out in a variety of solvents, including water, ethanol, and acetonitrile.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-19(23,11-14-7-9-15(24-2)10-8-14)13-21-18(22)12-25-17-6-4-3-5-16(17)20/h3-10,23H,11-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQIRFEZGXCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)COC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6501729.png)
![5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B6501737.png)

![5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6501744.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2-chlorophenyl)ethanediamide](/img/structure/B6501759.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6501765.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6501768.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-ethylethanediamide](/img/structure/B6501773.png)
![1,3-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6501780.png)


![2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B6501805.png)
![2,5-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzene-1-sulfonamide](/img/structure/B6501820.png)
![methyl 4-({[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]carbamoyl}formamido)benzoate](/img/structure/B6501825.png)